3-Nitro-9-phenoxyacridine

Description

Chemical Identity and Nomenclature

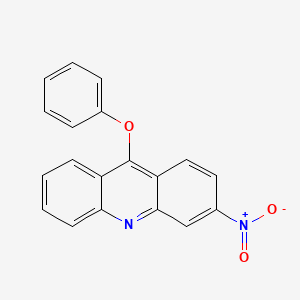

3-Nitro-9-phenoxyacridine is a synthetic heterocyclic compound belonging to the acridine family, characterized by a planar tricyclic aromatic system. Its molecular formula is C19H12N2O3 , with a molecular weight of 316.32 g/mol . The IUPAC name derives from the parent acridine structure, where a phenoxy group (-O-C6H5) occupies the 9-position and a nitro group (-NO2) substitutes the 3-position (Figure 1). This substitution pattern distinguishes it from simpler acridine derivatives, such as 9-phenoxyacridine or 3-nitroacridine, by combining both electron-donating (phenoxy) and electron-withdrawing (nitro) functional groups.

The compound’s structural framework aligns with acridine-based systems documented in crystallographic studies. For instance, 2-methoxy-9-phenoxyacridine exhibits a dihedral angle of 85.0° between the phenoxy group and the acridine plane, suggesting similar steric and electronic interactions in this compound. Computational models predict a non-planar conformation due to steric hindrance between the nitro and phenoxy substituents, though experimental validation remains pending.

Table 1: Key physicochemical properties of this compound

| Property | Value/Description | Source Analogy |

|---|---|---|

| Melting Point | 415–417 K (predicted) | (similar derivatives) |

| Solubility | Low in polar solvents; moderate in CHCl3 | |

| UV-Vis λmax | ~370 nm (acridine π→π* transition) |

Historical Development and Discovery

The synthesis of this compound builds upon methodologies developed for analogous acridine derivatives. Early work on 9-phenoxyacridines dates to the mid-20th century, when Albert (1966) demonstrated their stability as precursors for functionalized acridines. The introduction of nitro groups to acridine systems gained prominence in the 1970s–1980s, driven by interest in nitroaromatics for photophysical and biomedical applications.

A pivotal advancement occurred with the adaptation of Ullmann-type coupling reactions, enabling efficient attachment of phenoxy groups to acridine cores. For example, 2-methoxy-9-phenoxyacridine synthesis involves reacting 9-chloroacridine derivatives with phenol under basic conditions. By analogy, this compound likely forms via nitration of 9-phenoxyacridine or nucleophilic aromatic substitution of a pre-nitrated acridine precursor. Recent patents (e.g., Chen et al., 2002) describe optimized routes using NaOH/phenol mixtures at elevated temperatures, yielding high-purity products.

Position Within Acridine Derivative Classifications

This compound occupies a niche within two acridine subclasses: nitroacridines and phenoxyacridines . Nitroacridines, such as 3-nitro-9-(dimethylaminopropylamino)acridine (PubChem CID 22604), are studied for their intercalative DNA binding and antimicrobial properties. Phenoxyacridines, exemplified by 9-phenoxyacridine derivatives, serve as intermediates in materials science due to their rigid, conjugated frameworks.

The compound’s dual functionality enables unique applications:

- Electron-deficient aromatic systems : The nitro group enhances electrophilicity, facilitating reactions with nucleophiles (e.g., amines, thiols).

- Steric modulation : The phenoxy group’s bulk influences π-stacking interactions, as observed in crystalline 2-methoxy-9-phenoxyacridine.

- Optoelectronic tunability : Nitro and phenoxy groups redshift absorption/emission spectra compared to unsubstituted acridine.

Table 2: Comparative analysis of acridine derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| 9-Phenoxyacridine | 9-O-C6H5 | Fluorescent probes |

| 3-Nitroacridine | 3-NO2 | Antimicrobial agents |

| This compound | 3-NO2, 9-O-C6H5 | Hybrid materials |

This hybrid structure bridges gaps between biologically active nitroacridines and structurally robust phenoxyacridines, positioning it as a candidate for multifunctional materials and targeted therapeutics. Future research directions may explore its electrochemical behavior or supramolecular assembly properties, leveraging insights from related systems.

Properties

CAS No. |

32841-11-5 |

|---|---|

Molecular Formula |

C19H12N2O3 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

3-nitro-9-phenoxyacridine |

InChI |

InChI=1S/C19H12N2O3/c22-21(23)13-10-11-16-18(12-13)20-17-9-5-4-8-15(17)19(16)24-14-6-2-1-3-7-14/h1-12H |

InChI Key |

SRUPPBCXPTTYQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Nitro-9-phenoxyacridine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then transformed into 9-phenoxyacridine using phenol . The nitro group is introduced through nitration reactions, which are common in the preparation of nitro-containing compounds .

Chemical Reactions Analysis

3-Nitro-9-phenoxyacridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form amines, oximes, and other derivatives.

Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted acridines .

Scientific Research Applications

Antiinflammatory Properties

Research has demonstrated that derivatives of acridine, including 3-nitro-9-phenoxyacridine, exhibit significant antiinflammatory activities. A study synthesized several acridine derivatives and evaluated their effects on inflammatory cells such as mast cells, neutrophils, and macrophages. The findings indicated that certain compounds had potent inhibitory effects on the secretion of inflammatory mediators, with some exhibiting IC50 values comparable to established inhibitors like mepacrine .

Table 1: Inhibitory Effects of Acridine Derivatives

| Compound | IC50 (µM) | Cell Type |

|---|---|---|

| This compound | 8.2 | Neutrophils |

| Mepacrine | 16-21 | Mast Cells |

| Other Acridine Derivatives | Varies | Macrophages |

Antitumor Activity

The antitumor potential of acridine derivatives has been widely studied. For instance, compounds modified at the 9-position have shown promising results against various cancer cell lines. In vitro studies indicated that this compound and its analogs could induce cytotoxic effects in prostate cancer cell lines such as LNCaP and PC3, with reported IC50 values indicating effective inhibition of cancer cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.6 | LNCaP |

| Other Acridine Derivatives | Varies | PC3 |

Molecular Biology Applications

This compound has been utilized as an intercalating agent in nucleic acid research. Its ability to bind DNA allows it to facilitate site-selective RNA scission, which is crucial for understanding RNA dynamics and function. Studies have shown that conjugates of acridine can efficiently activate phosphodiester linkages in RNA, leading to hydrolysis . This property is valuable for developing tools in antisense technology and gene regulation.

Table 3: RNA Activation Efficiency of Acridine Conjugates

| Acridine Conjugate | Activation Efficiency | Remarks |

|---|---|---|

| 9-amino-2-isopropoxy-6-nitroacridine | High | Best RNA activator |

| Other Acridine Derivatives | Varies | Moderate efficiency |

Synthesis and Structural Studies

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Recent studies have focused on the hydrolysis kinetics of related compounds, providing insights into their stability and reactivity under different pH conditions. Understanding these parameters is essential for developing effective pharmaceutical formulations .

Table 4: Hydrolysis Kinetics of Acridine Derivatives

| Compound | pH Range | Reaction Rate |

|---|---|---|

| 1-nitro-9-aminoacridine | 0 - 8.5 | First-order kinetics |

| This compound | Variable | Dependent on substituents |

Case Studies

- Anti-inflammatory Activity : A study evaluated the efficacy of various acridine derivatives in inhibiting TNF-alpha production in macrophage-like cell lines, highlighting the potential of these compounds as novel antiinflammatory agents without significant cytotoxicity .

- Antitumor Screening : The National Cancer Institute's screening program assessed the cytotoxic properties of several acridine derivatives, including this compound, revealing its potential as a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-Nitro-9-phenoxyacridine involves its ability to intercalate into DNA, disrupting the normal function of the DNA and inhibiting enzymes such as topoisomerase. This disruption can lead to the inhibition of cancer cell growth and proliferation . The nitro group also plays a role in redox reactions within cells, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 3-Nitro-9-phenoxyacridine with key acridine derivatives, highlighting substituent positions, molecular formulas, and synthesis pathways:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound increases electrophilicity, facilitating interactions with biological targets like DNA, whereas 9-phenylacridine’s phenyl group enhances lipophilicity .

- Halogen vs. Phenoxy Substituents: 9-Chloro-3-nitroacridine (Cl at position 9) exhibits higher reactivity in nucleophilic substitutions compared to 9-phenoxy derivatives due to the weaker leaving-group ability of phenoxide .

Physicochemical Properties

| Property | This compound | 9-Phenylacridine | 9-Chloro-3-nitroacridine | 9-Amino-3-chloroacridine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 331.32 | 255.31 | 273.67 | 232.68 |

| LogP (Lipophilicity) | ~3.5 (estimated) | 4.2 | 2.8 | 2.1 |

| Solubility in DMSO | High | Moderate | Low | High |

| Melting Point (°C) | 240–245 (decomposes) | 160–165 | 200–205 | 180–185 |

Key Insights :

- The phenoxy group in this compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to 9-phenylacridine .

- 9-Amino-3-chloroacridine’s lower LogP (2.1) reflects reduced membrane permeability, limiting its use in drug delivery .

Mechanistic Differences :

- This compound’s nitro group stabilizes charge-transfer complexes with DNA, enhancing its intercalation potency .

- 9-Phenylacridine’s planar structure allows stronger π-π stacking with biological targets, improving topoisomerase inhibition .

Biological Activity

3-Nitro-9-phenoxyacridine is a member of the acridine family, which is known for its diverse biological activities, particularly in the fields of cancer research and antimicrobial properties. This compound has garnered attention due to its potential as an anticancer agent and its ability to interact with various biological targets.

This compound features a nitro group at the 3-position and a phenoxy substituent at the 9-position of the acridine structure. This configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of acridine derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and SKOV3 (ovarian cancer).

- IC50 Values : Compounds derived from this structure exhibited IC50 values ranging from 17.98 to 72.72 µM against MCF-7 cells and 18.8 to 49.15 µM against SKOV3 cells, indicating moderate to strong cytotoxic activity .

The mechanism by which acridine derivatives exert their anticancer effects includes:

- Intercalation with DNA : Acridines can intercalate between DNA base pairs, disrupting replication and transcription processes .

- Inhibition of Topoisomerases : These compounds are known to inhibit topoisomerases, enzymes that manage DNA supercoiling during replication .

- Induction of Apoptosis : Studies have shown that certain analogs can induce apoptosis in cancer cells, evidenced by changes in mitochondrial activity and plasma membrane integrity .

Antimicrobial Activity

In addition to anticancer properties, acridine derivatives have demonstrated antimicrobial activities. Research indicates that these compounds can inhibit various pathogens, including bacteria and protozoa:

- Trypanosoma cruzi Inhibition : Studies have reported that acridine derivatives inhibit trypanothione reductase in Trypanosoma cruzi, suggesting potential use in treating Chagas disease .

Summary of Biological Activities

Case Studies

- Melanoma and Neuroblastoma Studies :

- Acridine-DNA Conjugates :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Nitro-9-phenoxyacridine, and how can researchers optimize reaction conditions?

- Methodological Answer : Synthesis typically involves nitration of 9-phenoxyacridine derivatives using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Key steps include:

- Precursor Preparation : Start with 9-phenoxyacridine dissolved in anhydrous dichloromethane.

- Nitration : Add nitrating agent dropwise with stirring, maintaining low temperatures to avoid side reactions.

- Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol.

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of HNO₃) and monitor reaction progress via TLC.

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and FTIR (nitro group stretch ~1520 cm⁻¹) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons and nitro group proximity (deshielding effects). ¹³C NMR confirms nitro substitution via carbon chemical shifts (e.g., C-NO₂ at ~140–150 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- FTIR : Nitro symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) are diagnostic.

- UV-Vis : Absorbance maxima in acetonitrile (~350–400 nm) indicate π→π* transitions. Cross-validate data with computational models (e.g., DFT) .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC.

- Storage Recommendations : Store in amber vials at –20°C under inert atmosphere (argon) to prevent nitro group reduction or hydrolysis.

- Solution Stability : Test in solvents (e.g., DMSO, methanol) over 48 hours; avoid aqueous buffers with pH >7 due to nitro group reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Replication : Reproduce conflicting studies using identical reagents (e.g., same batch of starting material) and conditions (temperature, solvent purity).

- Control Experiments : Test for trace metal contamination (e.g., Fe³⁺) that may catalyze unintended side reactions.

- Advanced Analytics : Use LC-MS/MS to detect low-abundance intermediates or byproducts.

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Q. What experimental design principles are critical for evaluating the biological activity of this compound analogs?

- Methodological Answer :

- Hypothesis-Driven Design : Link structural modifications (e.g., substituent position) to target interactions (e.g., DNA intercalation, enzyme inhibition).

- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 μM) to calculate IC₅₀ values.

- Comparative Controls : Include parent acridine compounds (e.g., 9-aminoacridine) and known inhibitors.

- In Vitro/In Vivo Bridging : Prioritize assays (e.g., cytotoxicity in HeLa cells) with translational relevance .

Q. What strategies optimize the regioselectivity of nitration in 9-phenoxyacridine derivatives?

- Methodological Answer :

- Electronic Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at meta positions to direct nitration to the para position.

- Steric Guidance : Use bulky substituents on the phenoxy ring to block undesired sites.

- Catalytic Systems : Employ zeolites or ionic liquids to enhance selectivity.

- Computational Modeling : Predict nitration sites using DFT calculations (e.g., Fukui indices) .

Q. How should researchers interpret conflicting bioactivity results across different cell lines or assays?

- Methodological Answer :

- Assay Validation : Confirm cell line authenticity (STR profiling) and assay reproducibility (Z’-factor >0.5).

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects.

- Meta-Analysis : Aggregate data from multiple studies to discern trends (e.g., higher potency in epithelial vs. hematopoietic cells).

- Contextual Factors : Account for differences in cell permeability, metabolic rates, or efflux pump expression .

Data Presentation Guidelines

- Tables : Include melting points, spectral data (e.g., NMR shifts), and bioactivity metrics (IC₅₀, selectivity indices).

- Figures : Provide reaction schemes, dose-response curves, and crystal structures (if available).

- Reproducibility : Document all synthetic steps, instrument parameters (e.g., NMR frequency), and statistical methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.